molecular formula C17H18ClN3O2 B13995541 2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide CAS No. 873443-63-1

2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide

Cat. No.: B13995541
CAS No.: 873443-63-1
M. Wt: 331.8 g/mol
InChI Key: DQXUEAOPKGWPRA-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a methylphenyl group, and a morpholinyl group attached to a nicotinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions, typically using morpholine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(2-methylphenyl)-6-(4-piperidinyl)nicotinamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    2-Chloro-4-(2-methylphenyl)-6-(4-pyrrolidinyl)nicotinamide: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide is unique due to the presence of the morpholinyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

873443-63-1

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

2-chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O2/c1-11-4-2-3-5-12(11)13-10-14(21-6-8-23-9-7-21)20-16(18)15(13)17(19)22/h2-5,10H,6-9H2,1H3,(H2,19,22)

InChI Key

DQXUEAOPKGWPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=C2C(=O)N)Cl)N3CCOCC3

Origin of Product

United States

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